molecular formula C8H17NO B1426952 1-(4-Methylpiperidin-2-yl)ethan-1-ol CAS No. 1339729-15-5

1-(4-Methylpiperidin-2-yl)ethan-1-ol

Cat. No. B1426952
M. Wt: 143.23 g/mol
InChI Key: SXOPRLKJOAEPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Methylpiperidin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1339729-15-5 . It has a molecular weight of 143.23 and its IUPAC name is 1-(4-methyl-2-piperidinyl)ethanol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-(4-Methylpiperidin-2-yl)ethan-1-ol” is 1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3 . This indicates that the compound has a molecular formula of C8H17NO .

Scientific Research Applications

Synthesis of Chiral Ligands

1-(4-Methylpiperidin-2-yl)ethan-1-ol has been used in the synthesis of novel chiral ligands such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These ligands exhibit unique behavior in stereocontrol of catalytic reactions, notably in the enantioselective addition of diethylzinc to benzaldehyde, offering new avenues in asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Complexation with Metal Cations

Research demonstrates the formation of dihelicate and mononuclear complexes when ethane-bridged ligands, including derivatives of 1-(4-Methylpiperidin-2-yl)ethan-1-ol, interact with metal cations like copper(I), cobalt(II), and iron(II). These complexes have distinct structural and electrochemical properties, contributing to the understanding of coordination chemistry (Youinou, Ziessel, & Lehn, 1991).

DNA Interaction Studies

In a study, a novel Schiff base ligand derived from 1-(4-Methylpiperidin-2-yl)ethan-1-ol was synthesized and its DNA binding properties were investigated. The findings suggest that compounds based on this structure could be potent drug candidates due to their DNA binding activity, especially when enhanced with agents like H2O2 (Kurt, Temel, Atlan, & Kaya, 2020).

Development of Electrooptic Films

1-(4-Methylpiperidin-2-yl)ethan-1-ol derivatives have been utilized in the fabrication of electrooptic films. These films show promise due to their unique microstructure and nonlinear optical response, which are crucial in advanced photonic and electronic applications (Facchetti et al., 2006).

Catalysis in Organic Synthesis

This compound has been explored in tungsten(0)-catalyzed reactions with secondary amines, leading to the creation of diamines containing the tetrahydrofuran ring. Such reactions demonstrate its utility in novel synthetic routes, potentially leading to new pharmaceuticals or materials (Kocięcka et al., 2018).

PMR Spectroscopy and Stereochemistry

1-(4-Methylpiperidin-2-yl)ethan-1-ol and its derivatives have been subject to PMR spectroscopy to determine stereochemistry and conformational properties. This research aids in understanding the structural dynamics of such compounds, which is crucial in designing more effective pharmaceuticals (Casy, 1966).

Safety And Hazards

The safety information for “1-(4-Methylpiperidin-2-yl)ethan-1-ol” includes several hazard statements: H301, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-methylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPRLKJOAEPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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